molecular formula C9H20N4 B4290214 1-[3-(3,3-dimethyldiaziridin-1-yl)propyl]-3,3-dimethyldiaziridine

1-[3-(3,3-dimethyldiaziridin-1-yl)propyl]-3,3-dimethyldiaziridine

Cat. No.: B4290214
M. Wt: 184.28 g/mol
InChI Key: HQPOMAMOXMTFCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1’-propane-1,3-diylbis(3,3-dimethyldiaziridine) is a chemical compound characterized by its unique structure, which includes two diaziridine rings connected by a propane-1,3-diyl linker

Preparation Methods

The synthesis of 1,1’-propane-1,3-diylbis(3,3-dimethyldiaziridine) typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of propane-1,3-diyl bisamine with 3,3-dimethyldiaziridine in the presence of a suitable catalyst. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity. Industrial production methods may involve scaling up this synthesis process while ensuring safety and efficiency.

Chemical Reactions Analysis

1,1’-propane-1,3-diylbis(3,3-dimethyldiaziridine) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced derivatives.

    Substitution: The diaziridine rings can undergo substitution reactions with various nucleophiles, leading to the formation of substituted products.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,1’-propane-1,3-diylbis(3,3-dimethyldiaziridine) has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 1,1’-propane-1,3-diylbis(3,3-dimethyldiaziridine) exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1,1’-propane-1,3-diylbis(3,3-dimethyldiaziridine) can be compared with other similar compounds, such as:

    1,1’-propane-1,3-diylbis(3-methyl-1H-imidazolium-1-yl) dihexafluorophosphate: This compound has a similar structure but different functional groups, leading to distinct properties and applications.

    1,1’-propane-1,3-diylbis(4-tert-butylpyridinium) di(methanesulfonate): Another similar compound with different substituents, used in different research and industrial applications.

The uniqueness of 1,1’-propane-1,3-diylbis(3,3-dimethyldiaziridine) lies in its specific structure and the resulting properties, which make it suitable for a wide range of applications.

Properties

IUPAC Name

1-[3-(3,3-dimethyldiaziridin-1-yl)propyl]-3,3-dimethyldiaziridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N4/c1-8(2)10-12(8)6-5-7-13-9(3,4)11-13/h10-11H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQPOMAMOXMTFCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(NN1CCCN2C(N2)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[3-(3,3-dimethyldiaziridin-1-yl)propyl]-3,3-dimethyldiaziridine
Reactant of Route 2
1-[3-(3,3-dimethyldiaziridin-1-yl)propyl]-3,3-dimethyldiaziridine
Reactant of Route 3
1-[3-(3,3-dimethyldiaziridin-1-yl)propyl]-3,3-dimethyldiaziridine
Reactant of Route 4
1-[3-(3,3-dimethyldiaziridin-1-yl)propyl]-3,3-dimethyldiaziridine
Reactant of Route 5
1-[3-(3,3-dimethyldiaziridin-1-yl)propyl]-3,3-dimethyldiaziridine
Reactant of Route 6
1-[3-(3,3-dimethyldiaziridin-1-yl)propyl]-3,3-dimethyldiaziridine

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